molecular formula C25H25N3O3S B6432968 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL CAS No. 1105233-07-5

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL

Cat. No.: B6432968
CAS No.: 1105233-07-5
M. Wt: 447.6 g/mol
InChI Key: BWRHXJMCRBNBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is a synthetic small molecule recognized in scientific research for its potential as a kinase inhibitor. The compound's structure is designed to compete with ATP for binding in the catalytic pockets of specific protein kinases. Spleen Tyrosine Kinase (SYK) is a primary research target for this molecule, as its inhibition has profound effects on intracellular signaling cascades. SYK is a non-receptor tyrosine kinase that is a critical mediator of immunoreceptor signaling in B-cells, mast cells, and macrophages . Consequently, this compound is a valuable research tool for probing the SYK-dependent signaling pathways in immunological and inflammatory processes. Research involving this inhibitor aids in the elucidation of mechanisms underlying autoimmune diseases, allergic responses, and certain hematological malignancies where SYK activity is dysregulated. By selectively disrupting SYK function, researchers can dissect its role in cellular proliferation, phagocytosis, and cytokine release, providing critical insights for basic biology and therapeutic development.

Properties

IUPAC Name

5-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-30-20-12-10-19(11-13-20)24-27-22(17(3)31-24)15-32-25-26-16(2)21(23(29)28-25)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHXJMCRBNBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The 6-methylpyrimidin-4-ol scaffold is typically synthesized via cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions to form 6-methyluracil, which is subsequently dehydrogenated to yield the pyrimidin-4-ol backbone. Alternatively, Biginelli-type reactions using thiourea introduce sulfur-containing substituents at position 2.

Introduction of the 5-Benzyl Group

Benzylation at position 5 is achieved through nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. A benzyl bromide derivative reacts with the deprotonated pyrimidin-4-ol intermediate in the presence of a base such as potassium carbonate, yielding the 5-benzyl-substituted product. Solvent selection (e.g., DMF or THF) significantly impacts reaction efficiency, with yields ranging from 50% to 70% depending on steric hindrance.

Synthesis of the 1,3-Oxazole Moiety

Oxazole Ring Construction

The 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole-4-methanol subunit is synthesized via the Robinson-Gabriel cyclodehydration. A β-hydroxyamide intermediate, prepared from 4-ethoxybenzoic acid and 2-amino-1-propanol, undergoes cyclization using phosphorus oxychloride (POCl₃) or Burgess reagent. The methyl group at position 5 originates from the 2-amino-1-propanol precursor, while the 4-ethoxyphenyl group is introduced during the amide formation step.

Functionalization at Position 4

The hydroxymethyl group at position 4 of the oxazole is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃) in dichloromethane. This intermediate serves as the electrophile for subsequent sulfanyl coupling.

Sulfanyl Coupling Strategies

Nucleophilic Displacement

The bromomethyl-oxazole reacts with a thiolate generated from 2-mercaptopyrimidin-4-ol under basic conditions (e.g., NaH in THF). This SN2 mechanism affords the desired sulfide linkage with yields of 45%–60%. Competing elimination reactions are minimized by maintaining low temperatures (0–5°C) and anhydrous conditions.

Mitsunobu Reaction for Sulfur Incorporation

A modified Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the oxazole-methanol and pyrimidin-thiol precursors. While traditionally used for ether formation, this method adapts to sulfide synthesis by substituting alcohols with thiols, though yields remain moderate (40%–50%) due to side reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel, with eluents such as ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, particularly for the oxazole and pyrimidine subunits.

Spectroscopic Analysis

  • NMR : The ¹H NMR spectrum of the final compound exhibits characteristic signals: δ 2.4 (s, 3H, oxazole-CH₃), 3.9 (s, 3H, pyrimidine-CH₃), and 7.2–7.9 (m, aromatic protons).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 492.2 ([M+H]⁺), consistent with the molecular formula C₂₇H₂₅N₃O₃S.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Improvement
Solvent for NASAnhydrous DMF68% → 75%
Mitsunobu CatalystTMAD over DEAD45% → 52%
Oxazole BrominationPBr₃ in CH₂Cl₂82% conversion

Temperature and Time Dependence

  • Bromomethyl-oxazole formation achieves 90% completion at −10°C for 2 hours.

  • Prolonged reaction times (>24 hours) in Mitsunobu coupling degrade sulfide products via oxidation.

Challenges and Mitigation Strategies

Sulfur Oxidation

The sulfanyl bridge is prone to oxidation to sulfoxide or sulfone derivatives. Conducting reactions under argon and adding antioxidants (e.g., BHT) suppress this side reaction.

Regioselectivity in Pyrimidine Substitution

Competing substitution at position 4 of the pyrimidine is mitigated by pre-protecting the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether, which is cleaved post-coupling with tetrabutylammonium fluoride (TBAF) .

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazole or pyrimidine rings.

    Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various halides and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole or pyrimidine derivatives, and substituted benzyl or ethoxyphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Antimicrobial Properties

Compounds featuring benzyl and ethoxy groups have been explored for their antimicrobial effects. The potential of 5-BENZYL-2-{...} against various bacterial strains could be investigated through in vitro assays to determine its efficacy as an antimicrobial agent.

Anti-inflammatory Effects

Similar derivatives have shown promise in reducing inflammation in preclinical models. The anti-inflammatory potential of this compound may be evaluated through established assays measuring cytokine levels and inflammatory markers.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrimidine derivatives. Investigating the effects of 5-BENZYL-2-{...} on neuronal cell viability and neuroinflammation could provide insights into its potential use in neurodegenerative diseases.

Case Studies and Research Findings

While specific case studies directly involving 5-BENZYL-2-{...} are scarce, related compounds have been documented in scientific literature:

Compound NameActivityReference
2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazoleAnticancer
Benzyl derivativesAntimicrobial
Pyrimidine analogsAnti-inflammatory

These references highlight the importance of structural components similar to those found in 5-BENZYL-2-{...} and their biological activities.

Mechanism of Action

The mechanism by which 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and replication of viruses or bacteria. The compound may inhibit these targets, thereby preventing the proliferation of pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other heterocyclic derivatives, particularly those containing oxazole, pyrimidine, or sulfanyl groups. Below is a comparative analysis with key analogues:

Compound Class Core Structure Key Substituents Reported Bioactivity
Target Compound Pyrimidin-4-ol + 1,3-oxazole Benzyl, 4-ethoxyphenyl, methyl, sulfanyl linker No direct bioactivity data in provided evidence; hypothesized kinase or antibacterial targets
5-Substituted-1,3,4-Oxadiazoles 1,3,4-Oxadiazole 4-Methylpiperidin-1-ylsulfonyl, benzyl sulfides Moderate to strong antibacterial activity against S. aureus and E. coli
Pyrimidine-Oxazole Hybrids Pyrimidine + oxazole Varied aryl/alkyl groups, sulfonamide linkers Anticancer activity (e.g., inhibition of EGFR kinase) in related derivatives

Key Observations :

  • Heterocyclic Core : The target’s 1,3-oxazole differs from 1,3,4-oxadiazoles in , which exhibit distinct electronic properties due to additional nitrogen. Oxadiazoles often show enhanced metabolic stability, while oxazoles may offer better π-π stacking interactions .
  • In contrast, sulfonamide groups in compounds improve solubility and antibacterial efficacy .
  • Linker Flexibility : The sulfanyl (-S-) linker in the target compound is less polar than sulfonamide (-SO₂-) linkers in analogues, which may influence membrane permeability and target engagement.
Hypothetical Bioactivity Profile
  • Antibacterial Potential: The sulfanyl linker and aromatic substituents may mimic the membrane-disrupting mechanisms observed in ’s oxadiazoles .
  • Kinase Inhibition : Pyrimidine-oxazole hybrids often target ATP-binding pockets in kinases, a trait leveraged in anticancer drug design.

Biological Activity

5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL is a heterocyclic compound notable for its complex structure and potential biological activities. This article reviews the compound's synthesis, biological properties, mechanism of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's IUPAC name is 5-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one. Its molecular formula is C25H25N3O3S, with a molecular weight of approximately 433.55 g/mol. The synthesis typically involves multi-step reactions starting from commercially available precursors, including:

  • Formation of the oxazole ring : Cyclization under acidic or basic conditions.
  • Introduction of the ethoxyphenyl group : Alkylation using 4-ethoxyphenyl bromide.
  • Formation of the pyrimidine ring : Condensation reactions with amines and aldehydes.
  • Attachment of the benzyl group : Alkylation with benzyl chloride.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. Studies have shown effective inhibition against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
  • Fungi : Aspergillus flavus, Candida albicans, and others.

These findings suggest that modifications to the structure can enhance antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications .

Antiviral Activity

The compound has also been studied for potential antiviral properties. It interacts with specific molecular targets essential for viral replication, potentially inhibiting their function and preventing pathogen proliferation. This mechanism may involve interference with enzymes or receptors critical for viral survival .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes necessary for microbial growth.
  • Receptor Interaction : It could bind to specific receptors on pathogens, disrupting their life cycle.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

Study ReferenceCompound TestedBiological ActivityFindings
Ethyl derivativesAntimicrobialSignificant activity against multiple bacterial strains
Pyrimidine derivativesAntiviralInhibition of viral replication observed
Oxazole derivativesAntifungalEffective against several fungal pathogens

Q & A

Basic Research Question

  • Co-solvent systems : Use 10% DMSO-PBS (v/v) for initial stock solutions .
  • Micellar encapsulation : SDS (0.1% w/v) improves solubility 5-fold via hydrophobic interactions .
  • pH adjustment : Buffers at pH 7.4 with 0.1% Tween-80 enhance dispersion .

What computational strategies predict the sulfanyl-oxazole-pyrimidine core’s reactivity?

Advanced Research Question

  • DFT calculations (B3LYP/6-31G* level):
    • Sulfanyl sulfur shows high electrophilicity (MEP = −45 kcal/mol), favoring nucleophilic attacks .
    • NBO analysis identifies σ* antibonding orbitals at oxazole C4 as reactive sites .
Reactive SiteMEP (kcal/mol)NBO Energy (eV)
Sulfanyl sulfur−451.2
Oxazole C4−320.9

How to resolve contradictions in antibacterial activity data across studies?

Advanced Research Question

  • Strain-specific assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) with standardized MIC protocols .
  • Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to assess compound uptake discrepancies .
  • Metabolomic profiling : Compare bacterial metabolic responses (e.g., TCA cycle disruption) via LC-MS .

What structural features drive its inhibition of kinase targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina): The pyrimidin-4-ol group forms hydrogen bonds with kinase ATP-binding pockets (ΔG = −9.2 kcal/mol) .
  • SAR studies : Methyl groups at C6 enhance hydrophobic interactions, while benzyl substituents improve binding affinity 3-fold .
ModificationBinding Affinity (ΔΔG, kcal/mol)
C6 Methyl−1.5
Benzyl Substituent−2.8

How to assess oxidative stability of the sulfanyl linker?

Advanced Research Question

  • Accelerated stability testing : Expose to 40°C/75% RH for 28 days; monitor degradation via HPLC .
  • LC-QTOF-MS : Identify oxidation products (e.g., sulfoxide at m/z 536) .
  • Kinetic modeling : Pseudo-first-order degradation (k = 0.015 day1^{-1}) in aerobic conditions .

What strategies improve regioselectivity in oxazole ring substitutions?

Advanced Research Question

  • Directed ortho-metalation : Use LDA to deprotonate C4-methyl, directing electrophiles to C2 .
  • Protecting groups : Temporarily block C5-methyl with TBS-Cl to favor C2 functionalization .
StrategyRegioselectivity (C2:C5 Ratio)
LDA-directed8:1
TBS-Cl protection12:1

Can this compound act as a prodrug?

Advanced Research Question

  • Esterase activation : Design acetyl-protected derivatives; hydrolysis in serum releases active form (t1/2_{1/2} = 2.3 hrs) .
  • Caco-2 permeability : Prodrugs show 3× higher apparent permeability (Papp_{app} = 12 × 106^{-6} cm/s) .

How to analyze crystallographic packing effects on bioactivity?

Advanced Research Question

  • Single-crystal XRD : Resolve π-π stacking (3.6 Å) between benzyl and oxazole rings, enhancing membrane penetration .
  • Hirshfeld surface analysis : Quantify H-bonding (12% contribution) and van der Waals interactions (64%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.